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Compound of Interest

Compound Name: (5-Bromo-2-nitrophenyl)methanol

Cat. No.: B1523646

This technical guide provides a detailed analysis of the spectroscopic data for (5-Bromo-2-
nitrophenyl)methanol (CAS No. 1241894-37-0). As a crucial intermediate in various synthetic
pathways, a thorough understanding of its spectral characteristics is paramount for
researchers, scientists, and professionals in drug development for quality control and structural
confirmation. While a complete set of publicly available, peer-reviewed spectral data for this
specific molecule is limited, this guide will synthesize foundational spectroscopic principles and
data from closely related analogs to present a comprehensive and predictive analysis. We will
delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS), explaining the causal relationships between the molecular structure
and the spectral output.

Molecular Structure and Expected Spectroscopic
Features

(5-Bromo-2-nitrophenyl)methanol possesses a unique substitution pattern on the benzene
ring that dictates its spectroscopic behavior. The presence of a hydroxyl group (-OH), a
methylene bridge (-CHz-), a bromine atom (-Br), and a nitro group (-NO2) provides distinct and
predictable signals across different spectroscopic techniques. The ortho-position of the nitro
group relative to the methanol moiety introduces significant electronic effects, influencing the
chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For (5-Bromo-2-nitrophenyl)methanol, both *H and 3C NMR are
essential for structural verification.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum will provide information on the number of different types of protons, their
chemical environment, and their proximity to other protons. The spectrum is predicted to show
signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

Predicted *H NMR Data:

Predicted Coupling
Proton . . o .
. Chemical Shift  Multiplicity Integration Constant (J,
Assighment
(3, ppm) Hz)
-OH 20-4.0 Broad Singlet 1H N/A
-CHz- ~4.9 Singlet 2H N/A
Ar-H3 ~8.0 Doublet 1H ~8.5
Doublet of
Ar-H4 ~7.7 1H ~8.5,~2.0
Doublets
Ar-H6 ~7.9 Doublet 1H ~2.0

Causality Behind Predictions:

e Aromatic Protons (H3, H4, H6): The strong electron-withdrawing nature of the ortho-nitro
group deshields the aromatic protons, shifting them downfield. H3 is expected to be a
doublet due to coupling with H4. H4 will appear as a doublet of doublets, coupling to both H3
and H6. H6 will be a doublet due to its coupling with H4.

o Methylene Protons (-CHz-): These protons are adjacent to the electron-withdrawing aromatic
ring and the oxygen atom, placing them in a deshielded environment. The proximity to the
nitro group likely shifts this signal further downfield compared to a standard benzyl alcohol.
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o Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and
depends on the solvent, concentration, and temperature. It typically appears as a broad
singlet and may exchange with deuterium in D20. The intermolecular and intramolecular
interactions, influenced by the solvent, play a significant role in its chemical shift[1][2][3].

Experimental Protocol for *H NMR:

o Sample Preparation: Dissolve 5-10 mg of (5-Bromo-2-nitrophenyl)methanol in
approximately 0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5 mm
NMR tube. The choice of solvent can influence the chemical shifts[1][2][3].

e Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
e Acquisition Parameters:

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Use a pulse angle of 30-45 degrees.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e Processing: Process the Free Induction Decay (FID) with an appropriate window function
(e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier
transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual
solvent peak (e.g., CDCIs at 7.26 ppm).

3C NMR Spectroscopy: The Carbon Skeleton

The 13C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and
their electronic environment.

Predicted 3C NMR Data:
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

-CH2- ~61

Ar-C5 (C-Br) ~122
Ar-C4 ~132
Ar-C6 ~128
Ar-C3 ~125
Ar-C1 ~140
Ar-C2 (C-NO2) ~149

Causality Behind Predictions:

e Aromatic Carbons: The carbon attached to the nitro group (C2) will be the most downfield

due to the strong electron-withdrawing and deshielding effect of the nitro group. The carbon

bearing the bromine (C5) will be influenced by the halogen's electronegativity and will appear

in the mid-aromatic region. The other aromatic carbons will have chemical shifts determined

by the combined electronic effects of the substituents.

¢ Methylene Carbon (-CHz-): This carbon is attached to the aromatic ring and the hydroxyl

group, leading to a chemical shift in the typical range for benzylic alcohols.

Experimental Protocol for 13C NMR:

o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration

(20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

 Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for

13C detection.

e Acquisition Parameters:

o Use a standard proton-decoupled pulse sequence.
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o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

o Use a pulse angle of 45-90 degrees.

o Alonger relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons,

although not strictly required for this molecule if only detection is needed.

o Acquire a larger number of scans (e.g., 1024 or more) compared to *H NMR.

e Processing: Process the FID similarly to the H NMR spectrum. Reference the spectrum to

the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

. Predicted Absorption
Functional Group - ( ,
ange (cm~

Vibration Type

O-H 3500 - 3200 (Broad) Stretching
C-H (Aromatic) 3100 - 3000 Stretching
C-H (Aliphatic) 3000 - 2850 Stretching
N=0 (Nitro) 1550 - 1500 (Asymmetric) Stretching
N=0O (Nitro) 1360 - 1300 (Symmetric) Stretching
C=C (Aromatic) 1600 - 1450 Stretching
C-O 1260 - 1000 Stretching
C-Br 700 - 500 Stretching

Causality Behind Predictions:
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e O-H Stretch: The hydroxyl group will exhibit a broad absorption band due to hydrogen
bonding.

» Nitro Group Stretches: The nitro group will show two strong, characteristic absorption bands
corresponding to its asymmetric and symmetric stretching vibrations. These are often some
of the most intense peaks in the spectrum.

e Aromatic and Aliphatic C-H Stretches: These will appear at their typical frequencies.

e C-O Stretch: The stretching vibration of the C-O single bond in the alcohol will be present in
the fingerprint region.

e C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the lower
frequency region of the spectrum.

Experimental Protocol for FT-IR:
e Sample Preparation:

o KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a
transparent pellet using a hydraulic press[4][5].

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal and apply pressure to ensure good contact[5]. This method requires
minimal sample preparation.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Collect a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the instrument and collect the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.
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o Typically, scan the range from 4000 cm~1* to 400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron lonization - El):

m/z Value Interpretation

Molecular lon Peak [M]* (Characteristic 1:1

281/233 isotopic pattern for Bromine)

213/215 [M - H20]*

185/187 [M - H20 - COJ* or [M - NOz]*

106 [C7H6O]* (Fragment from loss of Br and NO2)
77 [CeHs]* (Phenyl cation)

Causality Behind Predictions:

e Molecular lon Peak: Due to the presence of a bromine atom, the molecular ion will appear as
a pair of peaks ([M]* and [M+2]*) with nearly equal intensity, corresponding to the natural
abundance of the 7°Br and 8!Br isotopes. This is a key diagnostic feature.

o Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo
fragmentation. Common fragmentation pathways for benzyl alcohols include the loss of
water. The nitro group can also be lost as NO:z. Further fragmentation of the aromatic ring
can lead to smaller charged species.

Experimental Protocol for GC-MS (El):

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent
like dichloromethane or ethyl acetate (1 mL).
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e Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
with an Electron lonization (EI) source.

e GC Conditions:

o

Injector: Split/splitless injector at 250°C.

Column: A non-polar capillary column (e.g., HP-5ms).

[¢]

[¢]

Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher
temperature (e.g., 280°C) to ensure elution of the compound.

Carrier Gas: Helium at a constant flow rate.

[¢]

e MS Conditions:
o lonization Source: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.

o Scan Range: Scan a mass range that includes the expected molecular weight (e.g., m/z
40-300).

Data Integration and Structural Elucidation
Workflow

The comprehensive characterization of (5-Bromo-2-nitrophenyl)methanol relies on the
synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates this

process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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